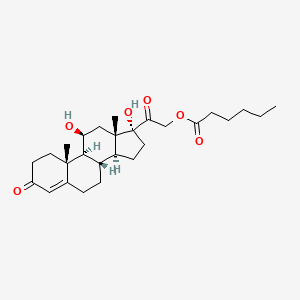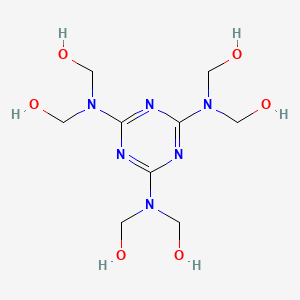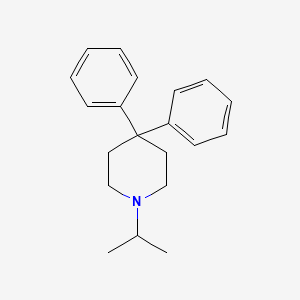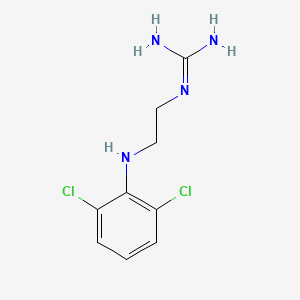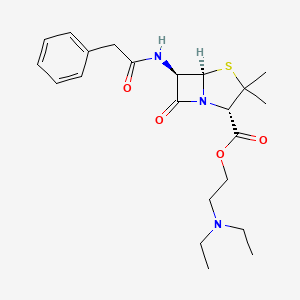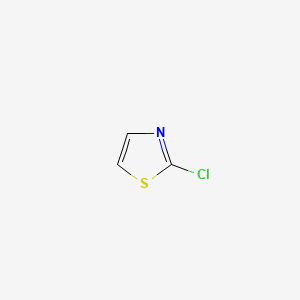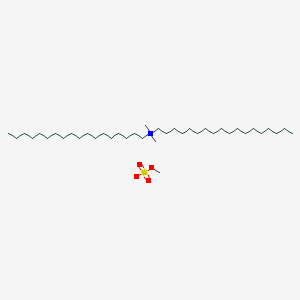
特屈林
描述
特屈林,也称为四氢唑啉,是一种广泛应用于非处方眼药水和鼻喷雾剂的化学化合物。它主要用于其血管收缩特性,有助于缓解眼睛和鼻腔的红肿和充血。 特屈林首次获得专利是在 1954 年,并已在 1959 年开始用于医疗领域 .
科学研究应用
特屈林具有广泛的科学研究应用,包括:
化学: 它用作各种化学反应和研究中的试剂。
生物学: 特屈林因其对生物系统的影响而被研究,尤其是其血管收缩特性。
医学: 它广泛用于眼药水和鼻喷雾剂以缓解红肿和充血。它还在研究中用于治疗其他疾病。
工业: 特屈林用于生产各种医药产品.
作用机制
特屈林通过充当α-肾上腺素受体激动剂发挥其作用。它刺激结膜和鼻粘膜小动脉的α-1 受体,导致血管收缩。这种作用减少了流向受影响区域的血流,从而缓解了红肿和充血。 确切的作用机制尚不清楚,但据信它涉及 α-1 肾上腺素受体的激活 .
生化分析
Biochemical Properties
Tetryzoline functions as an alpha-adrenergic agonist, specifically targeting the alpha-1 receptor. This interaction leads to vasoconstriction, which helps reduce redness and swelling in the eyes and nasal passages . Tetryzoline interacts with various biomolecules, including alpha-adrenergic receptors, which are proteins located on the surface of cells in the vascular smooth muscle. By binding to these receptors, tetryzoline induces a conformational change that activates intracellular signaling pathways, leading to vasoconstriction .
Cellular Effects
Tetryzoline affects various cell types, particularly those in the vascular smooth muscle and epithelial cells in the eyes and nasal passages. It influences cell function by activating alpha-adrenergic receptors, which in turn modulate cell signaling pathways involved in vasoconstriction. This results in reduced blood flow and decreased redness and swelling. Additionally, tetryzoline may impact gene expression related to inflammatory responses, further contributing to its decongestant effects .
Molecular Mechanism
At the molecular level, tetryzoline exerts its effects by binding to alpha-adrenergic receptors on the cell surface. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways that lead to vasoconstriction. Tetryzoline’s ability to activate these receptors and pathways is crucial for its therapeutic effects in reducing redness and congestion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetryzoline can vary over time. The compound is relatively stable, but its vasoconstrictive effects may diminish with prolonged use due to receptor desensitization. Studies have shown that continuous use of tetryzoline can lead to a rebound effect, where cessation of the drug results in increased redness and swelling. This highlights the importance of using tetryzoline for short-term relief rather than long-term treatment .
Dosage Effects in Animal Models
In animal models, the effects of tetryzoline vary with different dosages. Low to moderate doses effectively reduce redness and swelling without significant adverse effects. High doses can lead to toxicity, including symptoms such as slow heart rate, respiratory depression, and low blood pressure. These findings underscore the importance of adhering to recommended dosages to avoid potential toxic effects .
Metabolic Pathways
Tetryzoline is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes. The metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. The involvement of specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism of tetryzoline .
Transport and Distribution
Within cells and tissues, tetryzoline is transported and distributed through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Tetryzoline’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and eyes .
Subcellular Localization
Tetryzoline’s subcellular localization is primarily within the cell membrane, where it interacts with alpha-adrenergic receptors. This localization is essential for its activity, as it allows tetryzoline to effectively bind to its target receptors and exert its vasoconstrictive effects. Post-translational modifications, such as phosphorylation, may also play a role in directing tetryzoline to specific cellular compartments .
准备方法
合成路线和反应条件: 特屈林的合成涉及乙二胺单甲苯磺酸盐与 1-氰基四氢萘的反应。该反应在 120-210°C 的控制温度下进行 1-5 小时。反应结束后,将混合物冷却以生成固体,然后过滤、洗涤和干燥以获得粗特屈林。 粗产品通过重结晶或 pH 值萃取进一步纯化 .
工业生产方法: 特屈林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺涉及控制反应温度和时间以实现高达 80.3% 的高产率。 此方法避免了中间体的分离和纯化,使其适用于大规模生产 .
化学反应分析
反应类型: 特屈林经历各种化学反应,包括:
氧化: 特屈林可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
取代: 特屈林可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 根据所需的取代产物,可以使用各种试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成特屈林的不同氧化衍生物 .
相似化合物的比较
特屈林与其他咪唑啉衍生物相似,如萘甲唑啉、羟甲唑啉和羟甲唑啉。这些化合物也充当α-肾上腺素受体激动剂,并因其血管收缩特性而被使用。特屈林在其特定的化学结构及其在非处方眼药水和鼻喷雾剂中的广泛使用方面是独一无二的。以下是部分类似化合物:
- 萘甲唑啉
- 羟甲唑啉
- 羟甲唑啉
属性
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAVTDNIXVSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-48-5 (mono-hydrochloride) | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047861 | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
84-22-0, 67731-53-7 | |
| Record name | (±)-Tetrahydrozoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrozoline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetryzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAHYDROZOLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrozoline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetryzoline exert its effects?
A1: Tetryzoline hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]
Q2: Beyond its vasoconstrictive effect, does Tetryzoline influence other physiological processes?
A2: Yes, Tetryzoline's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of Tetryzoline leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, Tetryzoline has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]
Q3: What is the molecular formula and weight of Tetryzoline?
A3: Tetryzoline hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for Tetryzoline?
A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for Tetryzoline identification and quantification. [, , , ]
Q5: How stable is Tetryzoline in ophthalmic solutions?
A5: Tetryzoline hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that Tetryzoline is susceptible to degradation to varying extents depending on the specific condition. [, ]
Q6: How can the stability of Tetryzoline in formulations be improved?
A6: Several strategies are employed to enhance the stability of Tetryzoline in pharmaceutical formulations:
- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []
- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize Tetryzoline against hydrolysis. []
- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade Tetryzoline. [, , ]
- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []
Q7: What analytical techniques are used to quantify Tetryzoline in various matrices?
A7: Various analytical methods have been developed and validated for Tetryzoline determination. Some of the commonly employed techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of Tetryzoline, even in the presence of its degradation products. []
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of Tetryzoline in complex matrices like pharmaceutical formulations and biological fluids. [, ]
- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of Tetryzoline, particularly useful for routine analysis and stability studies. [, , ]
- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying Tetryzoline in multi-component formulations. [, ]
Q8: Is Tetryzoline safe for long-term use?
A8: While generally safe for short-term use, prolonged or excessive use of Tetryzoline can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to Tetryzoline, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []
Q9: Are there any concerns regarding the systemic toxicity of Tetryzoline?
A9: While Tetryzoline is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of Tetryzoline drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of Tetryzoline-containing products.
Q10: What are the typical applications of Tetryzoline in clinical settings?
A11: Tetryzoline is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]
Q11: Are there any specific patient populations where Tetryzoline use should be approached with caution?
A11: Caution is advised when administering Tetryzoline to patients with certain pre-existing medical conditions, including:
- Narrow-angle glaucoma: Tetryzoline's mydriatic effects (pupil dilation) can exacerbate this condition. []
- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]
- Hyperthyroidism: Tetryzoline might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []
Q12: Are there any known drug interactions associated with Tetryzoline?
A13: While specific drug interactions with Tetryzoline are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.
Q13: What is known about the metabolism and excretion of Tetryzoline?
A13: Information regarding the specific metabolic pathways and excretion routes of Tetryzoline is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.
Q14: What are some current research areas related to Tetryzoline?
A14: Ongoing research on Tetryzoline focuses on several aspects:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


